9-Oxo-9H-fluorene-4-carboxamide
Overview
Description
9-Oxo-9H-fluorene-4-carboxamide is a fluorene derivative with a molecular formula of C14H9NO2. This compound is characterized by the presence of a ketone group at the 9th position and a carboxamide group at the 4th position of the fluorene ring. Fluorene derivatives, including this compound, are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis due to their unique structural and chemical properties .
Mechanism of Action
Target of Action
The primary target of 9-Oxo-9H-fluorene-4-carboxamide is the cellular apoptosis pathway . This compound has been identified as a novel apoptosis inducer, which means it triggers programmed cell death .
Mode of Action
This compound interacts with its targets by inducing apoptosis, a form of programmed cell death . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Biochemical Pathways
The compound affects the apoptosis pathway, a crucial process in cellular homeostasis and defense against damaged or harmful cells . The downstream effects of this pathway include the removal of damaged cells, which can prevent the development of various diseases, including cancer .
Result of Action
The action of this compound results in the induction of apoptosis, leading to cell death . This can be observed through various hallmarks of apoptosis, such as the cleavage of Poly (ADP-ribose) polymerase (PARP) and DNA laddering .
Preparation Methods
The synthesis of 9-Oxo-9H-fluorene-4-carboxamide typically involves a two-step process starting from 9-oxo-9H-fluorene-4-carboxylic acid. The first step involves the conversion of 9-oxo-9H-fluorene-4-carboxylic acid to its corresponding acid chloride using phosphorus pentachloride in 5,5-dimethyl-1,3-cyclohexadiene at temperatures between 90 to 100°C. The second step involves the reaction of the acid chloride with ammonium hydroxide to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
9-Oxo-9H-fluorene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
9-Oxo-9H-fluorene-4-carboxamide has several scientific research applications:
Biology and Medicine: The compound and its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties. They are used in the development of new therapeutic agents.
Comparison with Similar Compounds
9-Oxo-9H-fluorene-4-carboxamide can be compared with other similar compounds such as:
9-Fluorenone-4-carboxylic acid: This compound has a similar structure but lacks the amide group, which affects its reactivity and applications.
9-Oxo-9H-fluorene-4-carboxylic acid methyl ester: This ester derivative has different solubility and reactivity properties compared to the carboxamide.
N-octadecyl-9-oxo-9H-fluorene-4-carboxamide:
Properties
IUPAC Name |
9-oxofluorene-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)16/h1-7H,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRROCNFTWSJBTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305064 | |
Record name | 9-Oxo-9H-fluorene-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42135-38-6 | |
Record name | NSC168935 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Oxo-9H-fluorene-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-OXO-4-FLUORENECARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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